Product packaging for CH-141(Cat. No.:CAS No. 78279-88-6)

CH-141

Cat. No.: B1668554
CAS No.: 78279-88-6
M. Wt: 307.4 g/mol
InChI Key: GWAKPCRBHTWEKQ-UHFFFAOYSA-N
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Description

Contextualization within Oxadiazine Compound Chemistry

CH 141 is chemically identified as 3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine . This nomenclature firmly places it within the family of oxadiazines, which are six-membered heterocyclic rings containing one oxygen and two nitrogen atoms. Specifically, CH 141 is a derivative of the 1,2,4-oxadiazine isomer.

The oxadiazine core is a versatile scaffold in medicinal chemistry, with different isomers and substituted derivatives exhibiting a wide array of biological activities. Research has shown that compounds containing the oxadiazine nucleus can possess properties including:

Antimicrobial

Antiviral

Anti-inflammatory

Anticancer

Neuroprotective

The specific biological effects of an oxadiazine derivative are largely dictated by the nature and arrangement of the substituent groups attached to the heterocyclic ring. In the case of CH 141, the presence of a phenyl group and a tetrahydroisoquinoline moiety are key structural features that were investigated for their influence on its pharmacological profile. The synthesis of such complex molecules typically involves multi-step chemical reactions, starting from more readily available chemical precursors.

Historical Trajectory of CH 141 Investigations in Pharmaceutical Sciences

The initial and most significant research on CH 141 appears to have been conducted in Hungary. In 1985, at the 4th Congress of the Hungarian Pharmacological Society held in Budapest, CH 141 was presented as a "new isoquinolyl-oxadiazine derivative." This presentation marked its formal introduction to the scientific community as a compound of interest.

Following this initial disclosure, a key study was published in 1987 by Szemere L. and colleagues in the journal Acta Pharmaceutica Hungarica. medchemexpress.com This research focused on the absorption and pharmacokinetic properties of CH 141, which was described as a new peripheral vasodilator. medchemexpress.com Vasodilators are substances that widen blood vessels, and as such, are often investigated for their potential in treating conditions like hypertension. medchemexpress.com

Despite this early interest and characterization as a peripheral vasodilator, the publicly accessible scientific literature does not indicate any subsequent large-scale preclinical or clinical development of CH 141. The reasons for this apparent halt in its research trajectory are not documented, a common fate for many compounds in the early phases of pharmaceutical research and development.

Compound Information Tables

Below are data tables summarizing the key chemical information for CH 141 and a list of related compounds mentioned in a broader context within the search results.

Table 1: Chemical Identity of CH 141

Property Value
Chemical Name 3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
Synonym CH-141
CAS Number 78279-88-6
Chemical Class Isoquinolyl-oxadiazine derivative

| Reported Activity | Peripheral vasodilator medchemexpress.com |

Table 2: Mentioned Compounds in Broader Chemical Context

Compound Name
Endothelin 1
Endothelin-3
BQ-788
Atrial Natriuretic Peptide (ANP) (1-28)
Aprocitentan
Atrasentan hydrochloride
Carperitide acetate
BQ-123
Sitaxsentan sodium
Sparsentan
Clazosentan
Zibotentan
IRL-1620
C-Type Natriuretic Peptide (CNP) (1-22)
Darusentan
IRL 2500
Tezosentan
Endothelin-2 (49-69)
A-192621
Avosentan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O B1668554 CH-141 CAS No. 78279-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78279-88-6

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine

InChI

InChI=1S/C19H21N3O/c1-2-7-16(8-3-1)19-20-12-18(23-21-19)14-22-11-10-15-6-4-5-9-17(15)13-22/h1-9,18H,10-14H2,(H,20,21)

InChI Key

GWAKPCRBHTWEKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolinyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
CH 141
CH-141
PTHIQDO

Origin of Product

United States

Synthesis and Derivatization Strategies for Ch 141

Established Synthetic Pathways for CH 141 Development

Specific, established synthetic pathways for the development of 3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine (CH 141) were not explicitly described in the search results. General chemical literature discusses various methods for synthesizing oxadiazine cores and incorporating different substituents, but these were not specifically linked to the synthesis of CH 141.

Methodological Advancements in CH 141 Synthesis

Information regarding specific methodological advancements in the synthesis of CH 141 was not found within the provided search results. While general advancements in organic synthesis methodologies, such as transition metal catalysis and C-H activation, are discussed in the broader chemical context, their specific application to improving the synthesis of CH 141 is not detailed.

Biological Activity and Mechanistic Studies of Ch 141

Anti-inflammatory Activity of CH 141

Mechanistic Elucidation of Anti-inflammatory Effects

The anti-inflammatory actions of various compounds are multifaceted, often involving the modulation of key signaling pathways and the production of inflammatory mediators. One significant mechanism is the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical factor in the production of pro-inflammatory cytokines like IL-1 and IL-6. nih.gov Suppression of the NF-κB pathway can lead to a decrease in the expression of these cytokines. nih.gov Additionally, some compounds exert their anti-inflammatory effects by inducing the production of the anti-inflammatory cytokine IL-10, which plays a crucial role in balancing immune responses and resolving inflammation. nih.gov

Another mechanism involves the regulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide in monocytes and macrophages. nih.gov The interaction with specific receptors, such as melanocortin receptors, can trigger the production of cyclic AMP (cAMP), which in turn antagonizes inflammatory processes. nih.gov Furthermore, the modulation of cyclooxygenase-2 (COX-2) expression and the production of prostaglandins like PGE2 and 15-deoxy-Delta(12,14)-PGJ(2) are also implicated in the resolution of inflammation, particularly in the brain. mdpi.com Some herbal extracts have demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory proteins, including cyclooxygenase-2, inducible nitric oxide synthase, and TNF-α. imrpress.com

Anticancer Activity of CH 141

Various compounds have demonstrated significant anticancer activity through diverse mechanisms, targeting different aspects of cancer cell biology.

In Vitro Oncology Models

In laboratory studies, a number of compounds have shown promise in inhibiting the growth and proliferation of cancer cells. For instance, the compound SP141 has been shown to be effective against human hepatocellular carcinoma (HCC) cell lines, with submicromolar IC50 values. researchgate.net Notably, this compound exhibited selective cytotoxicity towards cancer cells, being significantly less sensitive to normal human hepatocytes. researchgate.net SP141 also demonstrated the ability to inhibit colony formation and prevent the migration of cancer cells in a concentration-dependent manner. researchgate.net

Similarly, MA242 has been reported to significantly inhibit cell viability and induce apoptosis in breast cancer cells, irrespective of their p53 status. researchgate.net Other studies have highlighted the dose-dependent growth inhibition of breast cancer cell lines by curcumin through the enhancement of apoptosis. mdpi.com Organoselenium compounds have also been shown to efficiently inhibit the proliferation of prostate cancer cells, with a higher sensitivity observed in cancer cells compared to normal prostate cells. mdpi.com

CompoundCancer ModelKey FindingsCitation
SP141Human Hepatocellular Carcinoma (HCC) cell lines (HepG2, Huh7, MHCCLM3)Exhibited selective cytotoxicity to cancer cells with submicromolar IC50 values; inhibited colony formation and cell migration. researchgate.net
MA242Breast cancer cell linesSignificantly inhibited cell viability and induced apoptosis, regardless of p53 status. researchgate.net
CurcuminBreast cancer cell linesInhibited growth in a dose-dependent manner by enhancing apoptosis. mdpi.com
Organoselenium Compounds (N-allyl-BS and N-(3-mb)-BS)Prostate cancer cell lines (DU 145 and PC-3)Efficiently inhibited cancer cell proliferation; normal prostate cells were less sensitive. mdpi.com

In Vivo Oncology Models

The anticancer effects of several compounds have also been demonstrated in animal models. The monoclonal antibody ASD141 has shown anti-tumor activities in humanized mouse models, both as a standalone treatment and in combination with other checkpoint inhibitors. ascendobiotech.com In these models, ASD141 monotherapy resulted in a dose-dependent inhibition of human A549 lung tumor growth. ascendobiotech.com Similarly, the compound ML141, by inhibiting Cdc42, enabled the suppression of tumor growth derived from MDA-MB 231 cells in NOD/SCID mice. selleckchem.com

In a breast cancer mouse xenograft model, certain thiophenyl thienopyrimidinone derivatives were found to reduce tumor growth starting from the second day of treatment, with the maximum effect observed after eight days. nih.gov Gold (III) dithiocarbamate complexes have also demonstrated potent in vivo anticancer activity, with one compound, C6, reducing tumor growth by over 70% in mice bearing PC3 prostate cancer tumor xenografts without causing weight loss. mdpi.com

CompoundCancer ModelKey FindingsCitation
ASD141Humanized mouse model with A549 lung tumorDose-dependent inhibition of tumor growth as a monotherapy. ascendobiotech.com
ML141NOD/SCID mice with MDA-MB 231 derived tumorsEnabled suppression of tumor growth. selleckchem.com
Thiophenyl thienopyrimidinone derivativesBreast cancer mouse xenograft modelReduced tumor growth starting day 2, with maximal effect after 8 days. nih.gov
C6 (Gold (III) dithiocarbamate complex)Mice with PC3 prostate cancer xenograftsReduced tumor growth by more than 70% without causing weight loss. mdpi.com

Mechanistic Elucidation of Anticancer Effects

The anticancer properties of these compounds are attributed to a variety of mechanisms of action. MA242, for example, is a novel MDM2 and NFAT1 inhibitor. researchgate.net Its anticancer activity involves the disruption of nicotinamide and nucleotide metabolism, leading to elevated cellular oxidative stress by disturbing the redox balance. researchgate.net

ASD141 functions as a first-in-class monoclonal antibody that blocks the innate immune checkpoint TLT-1 signaling. ascendobiotech.com By blocking the binding of the immune-suppressive protein TLT-1 to its receptor on myeloid cells, ASD141 modulates the tumor microenvironment and promotes immune responses against tumors. ascendobiotech.com

ML141 is a potent and selective non-competitive inhibitor of Cdc42 GTPase. selleckchem.com Its mechanism is associated with an increase in p38 activation, which may induce p38-dependent apoptosis or senescence. selleckchem.com Other compounds, such as organoselenium derivatives, have been found to induce G2/M cell cycle arrest and promote cell death through apoptosis, which is confirmed by the detection of cleaved Poly (ADP-ribose) Polymerase (PARP). mdpi.com The anticancer action of these compounds can be associated with the induction of oxidative stress and the inactivation of the Akt-dependent signaling pathway. mdpi.com

Vasodilatory Activity of CH 141

The regulation of vascular tone is a complex process involving various signaling molecules and ion channels within vascular smooth muscle and endothelial cells.

In Vitro Vascular Studies

In laboratory settings, the mechanisms underlying vasodilation have been investigated. One important pathway involves the opening of potassium-selective ion channels (KATP channels) that are inhibited by small amounts of ATP. cambridge.org The opening of these channels leads to cell hyperpolarization and vascular relaxation. cambridge.org KATP channels play a significant role in controlling the basal tone and autoregulation of several vascular beds. cambridge.org

Another mechanism of vasodilation is mediated by the endothelium, which produces critical vasodilators like prostacyclin (PGI2). cambridge.org PGI2 acts on smooth muscle via a receptor linked to adenylate cyclase. cambridge.org Furthermore, some vasodilator drugs act on membrane receptors that lead to changes in intracellular calcium concentrations via receptor-operated channels. cambridge.org For instance, α2-adrenoceptor agonists like clonidine bind to receptors in the brain, inhibiting calcium influx and decreasing neural activity, which results in reduced sympathetic tone and peripheral vasodilation. cambridge.org Recent studies have also shown that certain compounds can activate the TRPV4 channel, leading to Ca2+ influx, which in turn activates intermediate conductance calcium-activated potassium channels to regulate vasodilation in vascular smooth muscle. tmrjournals.com

Mechanistic Elucidation of Vasodilatory Effects

Understanding the mechanism by which a compound induces vasodilation is crucial for its development as a potential therapeutic agent. Mechanistic studies would typically investigate the signaling pathways involved in the relaxation of vascular smooth muscle cells. Key areas of investigation would include:

Endothelium-Dependent vs. Endothelium-Independent Vasodilation: Determining whether the compound's effect is mediated by factors released from the endothelium, such as nitric oxide (NO), or if it acts directly on the smooth muscle.

Role of Nitric Oxide Synthase (NOS): Investigating if CH 141 stimulates the production of NO by activating endothelial NOS (eNOS).

Involvement of Potassium Channels: Assessing whether the compound causes hyperpolarization of the smooth muscle cell membrane by opening potassium channels, which leads to relaxation.

Calcium Channel Blockade: Examining if CH 141 inhibits the influx of calcium into vascular smooth muscle cells, a key step in contraction.

Exploration of Other Biological Activities of CH 141

Beyond its potential cardiovascular effects, a comprehensive evaluation of CH 141 would involve screening for other biological activities. This could include assessing its impact on various cellular processes and organ systems to identify any additional therapeutic potential or off-target effects.

Molecular Targets and Interaction Profiling of Ch 141

Identification of Primary Molecular Targets of CH 141

Identifying the primary molecular targets of a compound involves determining the specific biomolecules, often proteins such as receptors, enzymes, or ion channels, with which it directly interacts to exert its biological effects. For CH 141, while potential activities like neuroprotective, anti-inflammatory, and anticancer effects have been suggested based on the compound class, specific, experimentally confirmed primary molecular targets were not identified in the provided search results ontosight.ai. Research in this area would typically involve techniques such as target binding assays, affinity chromatography, and mass spectrometry-based approaches to isolate and identify proteins that bind to CH 141.

Receptor Binding and Ligand-Target Interactions of CH 141

Characterizing the receptor binding profile of a compound involves assessing its affinity and selectivity for various receptors. This can include studies on G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors, among others. Ligand-target interactions are typically described by binding constants (e.g., Kd, Ki) and can involve detailed structural analysis to understand the molecular forces driving the interaction. While the search results mention receptor binding in the context of other compounds or proteins (e.g., UL141 binding to TRAIL-R2, tyrosine residues in the 5-HT3 receptor) nih.govunil.chresearchgate.netnih.govjneurosci.org, specific data on the receptor binding of CH 141 was not found.

Enzyme Modulation by CH 141

Enzyme modulation refers to the ability of a compound to either activate or inhibit the activity of specific enzymes. This is a common mechanism of action for many drugs. Studies in this area would involve enzyme activity assays to measure the effect of CH 141 on the catalytic rate of target enzymes. Kinetic parameters such as IC50 (for inhibitors) or EC50 (for activators) would be determined. The search results discuss enzyme modulation in various biological contexts and by different agents (e.g., nanoparticles, other compounds) mdpi.comresearchgate.netnih.govacs.orgbiorxiv.org, but specific data on which enzymes, if any, are modulated by CH 141 was not available.

Cellular Pathway Interrogation and Signaling Cascades affected by CH 141

Investigating the cellular pathways and signaling cascades affected by a compound provides insight into the downstream consequences of its molecular interactions. This can involve studying changes in protein phosphorylation, gene expression, or the activation of specific signaling molecules within cells treated with the compound. Pathways relevant to the potential activities of CH 141, such as those involved in inflammation (e.g., NF-κB pathway), cell proliferation and survival (e.g., MAPK, PI3K/Akt pathways), or neuronal function, would be of interest. The search results mention various cellular pathways in different biological contexts nih.govtripod.comentokey.comscientificarchives.comufrgs.brmdpi.comnih.gov, but specific data on which cellular pathways or signaling cascades are modulated by CH 141 was not found.

Computational Approaches in Molecular Target Prediction for CH 141

Computational methods play an increasingly important role in predicting potential molecular targets for a given compound. These approaches utilize algorithms and databases to analyze the chemical structure of a compound and compare it to known ligands or binding sites of various targets. Techniques such as molecular docking, QSAR modeling, and network analysis can be employed. springernature.comresearchgate.netplos.orgoup.com While the concept of "Target-Identification" for CH 141 is mentioned as a future direction ontosight.ai, specific details or results from computational target prediction studies for this particular compound were not provided in the search results.

Based on a comprehensive search of available scientific literature, there is no identifiable chemical compound with the designation "CH 141" for which preclinical research data has been published. This name does not correspond to a recognized molecule in chemical or biomedical databases. The search results pertained to general principles of preclinical research, methodologies for unrelated molecules (such as miR-141), or different numbering systems in other scientific contexts, but contained no specific information on a compound labeled "CH 141."

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline. Fulfilling the request would require the fabrication of all data and information, which would be scientifically unsound.

Should information on a compound with a different designation be required, please provide the correct name.

Preclinical Research Methodologies for Ch 141

In Vivo Model Systems in CH 141 Research

Preclinical Imaging Techniques in CH 141 Research

The investigation of a novel compound in a preclinical setting often relies on a suite of advanced imaging technologies to non-invasively monitor its behavior and effects within a living organism. researchgate.net These techniques are essential for understanding biodistribution, target engagement, and physiological responses over time, thereby reducing the number of animals required for a study. researchgate.net

Commonly employed preclinical imaging modalities include:

Positron Emission Tomography (PET): PET imaging provides highly sensitive functional information by detecting gamma rays emitted from a positron-emitting radionuclide attached to the molecule of interest. youtube.comyoutube.com This allows for the quantitative assessment of metabolic processes and receptor occupancy. researchgate.netyoutube.com For a compound to be studied via PET, it must first be radiolabeled, a process that involves complex radiochemistry.

Magnetic Resonance Imaging (MRI): MRI offers exceptional soft-tissue contrast and high spatial resolution without the use of ionizing radiation. researchgate.netyoutube.com It is particularly useful for anatomical and functional assessments of organs and tissues. nih.gov Contrast agents can be used to enhance the signal and provide more specific information.

Computed Tomography (CT): CT provides rapid, high-resolution anatomical images and is especially valuable for imaging bone and other dense tissues. youtube.com When combined with PET or SPECT (Single Photon Emission Computed Tomography), it offers both anatomical and functional data in a single co-registered image. researchgate.netyoutube.com

Ultrasound: High-frequency ultrasound is a real-time imaging modality that provides excellent spatial resolution for assessing anatomy and blood flow in small animals. mdpi.com Contrast-enhanced ultrasound (CEUS) utilizes microbubbles to quantify tissue perfusion. mdpi.com

Optical Imaging: This category includes bioluminescence and fluorescence imaging. youtube.com These techniques are highly sensitive for tracking cells or specific molecular events, though their penetration depth is limited. youtube.com

Table 1: Comparison of Preclinical Imaging Modalities

Modality Principle Strengths Limitations
PET Detection of gamma rays from positron annihilation High sensitivity, quantitative, functional information youtube.comyoutube.com Lower spatial resolution, requires cyclotron and radiochemistry youtube.com
MRI Nuclear magnetic resonance of protons High spatial resolution, excellent soft-tissue contrast, no ionizing radiation youtube.comnih.gov Lower sensitivity, longer acquisition times
CT X-ray attenuation High spatial resolution, fast acquisition, excellent for bone youtube.com Use of ionizing radiation, poor soft-tissue contrast youtube.com
Ultrasound Reflection of high-frequency sound waves Real-time, high resolution, non-invasive, measures blood flow mdpi.com Operator dependent, limited penetration depth

| Optical Imaging | Detection of light (bioluminescence or fluorescence) | High sensitivity, cost-effective youtube.comyoutube.com | Limited tissue penetration, requires genetic modification or probes youtube.com |

Advanced Analytical Techniques for CH 141 Characterization in Biological Matrices

Characterizing a compound and its metabolites within complex biological samples, such as blood, plasma, or tissue homogenates, is fundamental to understanding its pharmacokinetic and pharmacodynamic profile. This requires highly sensitive and specific analytical methods.

A variety of powerful analytical techniques are available for the detailed characterization and quantification of compounds in biological matrices: nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of bioanalysis, combining the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. It is widely used for quantifying drugs and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS offers high chromatographic resolution.

Capillary Electrophoresis (CE): CE provides high-efficiency separations of charged molecules and has gained significant interest for the analysis of biomolecules like monoclonal antibodies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of unknown metabolites and for characterizing the chemical structure of the parent compound.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is valuable for identifying functional groups and can be used to study the secondary structure of proteins, which might be relevant if the compound interacts with protein targets. nih.gov

Table 2: Analytical Techniques for Compound Characterization in Biological Samples

Technique Principle Primary Application Key Advantages
LC-MS Chromatographic separation followed by mass-based detection Quantification of parent compound and metabolites High sensitivity, high specificity, wide applicability
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection Analysis of volatile compounds High resolution, established libraries for identification
CE Separation based on electrophoretic mobility in a capillary Analysis of charged molecules, proteins nih.gov High separation efficiency, low sample consumption
NMR Nuclear spin transitions in a magnetic field Structural elucidation of novel compounds and metabolites Provides detailed structural information, non-destructive

| FTIR | Infrared absorption by molecular vibrations | Functional group identification, secondary structure analysis nih.gov | Fast, provides structural information |

Comparative Studies and Structure Activity Relationships Sar of Ch 141

Structure-Activity Relationship (SAR) Analysis of CH 141 and its Analogs

The oxadiazine ring system serves as a crucial pharmacophore, recognized for its contribution to a variety of biological activities across different compounds. ontosight.aiorgchemres.orgchemsrc.com The pattern of substitution on this central ring, alongside the characteristics of the attached functionalities such as the phenyl and tetrahydroisoquinoline groups in CH 141, are anticipated to significantly dictate its potency, target selectivity, and the molecular mechanisms through which it exerts its effects.

Analogs of CH 141 could be synthesized by introducing modifications to any of these key structural components:

Modifications to the phenyl ring: Varying substituents on the phenyl ring (e.g., incorporating halogen atoms, alkyl chains, or nitro groups) can modulate the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. Studies on other compound series, such as chalcone (B49325) analogs, have demonstrated that the nature and position of substituents on phenyl rings can markedly influence inhibitory activity and selectivity profiles. msdvetmanual.com

Modifications to the oxadiazine ring: Alterations directly to the oxadiazine ring, including changes in the positions of the oxygen and nitrogen atoms (leading to different oxadiazine isomers like 1,3,4-oxadiazines) or the introduction of substituents on the ring's carbon or nitrogen atoms, would likely result in substantial changes to the compound's biological activity.

The precise spatial arrangement and stereochemistry of these functional groups within the CH 141 structure are also critical for productive interactions with biological macromolecules. Although not specifically elaborated for CH 141 in the search results, investigations into other compounds, such as Indoxacarb (a structurally distinct oxadiazine insecticide), underscore the importance of specific enantiomers for biological activity. herts.ac.ukbcpcpesticidecompendium.orgnih.gov This suggests that the stereochemistry of CH 141 may similarly play a significant role in its biological effects.

Comparative Biological Activity Analysis with Related Oxadiazine Compounds

As a member of the oxadiazine class, CH 141 is related to a group of compounds known for their diverse biological activities. ontosight.aiorgchemres.orgchemsrc.com A comparative analysis of the biological activity of CH 141 with other oxadiazine compounds could provide valuable insights into the structural determinants of specific activities.

Direct comparative studies explicitly detailing the biological activity of CH 141 alongside a panel of closely related oxadiazine analogs were not identified in the provided search results. However, the general spectrum of activities associated with the oxadiazine scaffold is relevant. Oxadiazines have been reported to exhibit a range of pharmacological properties, including antibacterial, antifungal, anthelmintic, anti-inflammatory, anticonvulsive, antiviral, and antitumor activities. orgchemres.orgchemsrc.com

Indoxacarb, another oxadiazine compound mentioned in the search results, serves as an example of a biologically active oxadiazine, albeit with a different structural isomer (1,3,4-oxadiazine fused with an indene) and application as an insecticide. herts.ac.ukbcpcpesticidecompendium.orgnih.govuni.lu Indoxacarb's insecticidal action stems from its function as a voltage-dependent sodium channel blocker, with the (S)-enantiomer demonstrating the primary activity. herts.ac.ukbcpcpesticidecompendium.orgnih.gov While structurally distinct from the 1,2,4-oxadiazine core and substituents of the pharmaceutical CH 141, the study of Indoxacarb illustrates that the oxadiazine framework can be integrated into molecules targeting ion channels and highlights the significance of stereochemistry for biological efficacy.

A compound structurally related to the core of CH 141, (3-phenyl-5,6-dihydro-4h-1,2,4-oxadiazin-6-yl)methanol (B2654631) (PubChem CID 12223058), which contains the phenyl-substituted 1,2,4-oxadiazine ring and a hydroxymethyl group but lacks the tetrahydroisoquinoline moiety of CH 141, could be a candidate for comparative biological studies. nist.gov Nevertheless, specific data directly comparing the biological activity of this compound with CH 141 was not found in the search results.

Typical comparative biological activity analyses would involve quantifying the potency (e.g., using metrics like IC50 or EC50 values) of CH 141 and a series of related oxadiazines or analogs in relevant biological assays. These assays could range from in vitro studies targeting specific enzymes or receptors to cell-based assays and in vivo models, depending on the suspected biological activities.

Impact of Chemical Modifications on Biological Selectivity and Potency

The strategic introduction of chemical modifications to a lead compound like CH 141 is a common practice in drug discovery aimed at optimizing its pharmacological profile, including enhancing potency towards a desired biological target and improving selectivity to minimize interactions with off-targets and reduce potential adverse effects. The influence of such structural alterations is a central aspect of medicinal chemistry and SAR investigations.

For CH 141, modifications to the phenyl ring, the tetrahydroisoquinoline moiety, or the central oxadiazine core have the potential to alter its binding interactions with specific biological targets, leading to changes in both selectivity and potency. For instance, the incorporation of electron-withdrawing or electron-donating groups onto the phenyl ring could modify the electron density distribution within the molecule, thereby affecting its affinity for a target protein's binding site. Similarly, changes to the size, shape, or polarity of the tetrahydroisoquinoline portion could influence how effectively the molecule fits into a specific binding pocket.

Selectivity is achieved when a compound demonstrates a significantly higher affinity and resulting biological effect towards a particular target compared to other related or unrelated biological molecules. This differential activity is often a consequence of subtle structural variations in the binding sites of different targets. Chemical modifications can be designed to exploit these differences and enhance selectivity. For example, introducing steric bulk in a specific region of the molecule or modifying its electrostatic properties can favor binding to one target while disfavoring binding to another with a slightly different active site architecture.

Potency refers to the concentration or dose of a compound required to elicit a defined biological response. Modifications that result in stronger binding interactions with the target, improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion, or enhance cellular uptake can contribute to increased potency.

While specific experimental data detailing the precise impact of various chemical modifications on the selectivity and potency of CH 141 were not extensively presented in the search results, general principles derived from SAR studies on other compound classes are applicable. These principles suggest that even seemingly minor structural changes can lead to substantial differences in biological activity profiles. For example, studies on inhibitors of human platelet type 12-Lipoxygenase revealed that modifications at different positions of a core scaffold resulted in varied effects on potency and selectivity against related lipoxygenase enzymes. Similarly, research on stilbene (B7821643) derivatives illustrated that the presence and location of hydroxyl groups influenced their antimicrobial activity.

Considering the potential biological activities associated with CH 141 (neuroprotective, anti-inflammatory, anticancer), chemical modifications would likely be strategically designed to optimize its interaction with specific molecular targets implicated in these disease pathways, while simultaneously minimizing activity against targets known to mediate toxicity or undesirable side effects. The tetrahydroisoquinoline moiety, being a complex part of the molecule, along with the phenyl ring and the oxadiazine core, offer multiple sites for potential chemical modification.

Comprehensive SAR studies involving the systematic synthesis and rigorous biological evaluation of a series of CH 141 analogs with targeted modifications would be essential to fully elucidate the intricate relationships between its chemical structure and its biological selectivity and potency.

Future Research Directions and Translational Perspectives for Ch 141

Exploration of Novel Therapeutic Applications for CH 141

The initial indications of neuroprotective, anti-inflammatory, and anticancer properties for CH 141 suggest a broad spectrum of potential therapeutic applications. ontosight.ai Future research should aim to specifically investigate the efficacy of CH 141 in relevant in vitro and in vivo models for conditions such as neurodegenerative diseases, chronic inflammatory disorders, and various types of cancer. ontosight.ai Given its identification as a peripheral vasodilator, further exploration into its utility in different forms of hypertension and other vascular disorders is also warranted. medchemexpress.commedchemexpress.com Identifying specific molecular targets and pathways modulated by CH 141 in these disease contexts will be crucial for understanding its mechanism of action and expanding its potential applications.

Advanced Preclinical Development Strategies for CH 141

To advance CH 141 towards clinical translation, rigorous preclinical development is essential. This involves detailed pharmacokinetic and pharmacodynamic studies to understand how the compound is absorbed, distributed, metabolized, and excreted, as well as its biological effects over time. medchemexpress.com While a pharmacokinetic study for the vasodilator CH-141 has been referenced, more comprehensive data are needed for the specific oxadiazine compound across its potential therapeutic areas. Further in vivo studies are required to confirm the efficacy and assess the potential toxicity of CH 141 in relevant animal models, building upon the initial suggestions from research on similar compounds. ontosight.ai Standardized preclinical protocols and robust data collection will be critical to support future investigational new drug (IND) applications.

Integration of Multi-Omics Approaches in CH 141 Research

Integrating multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a deeper understanding of the biological effects of CH 141 at a systems level. Analyzing changes in gene expression, protein profiles, and metabolic pathways in response to CH 141 treatment in relevant cell lines or animal models can reveal intricate details about its mechanism of action, identify potential biomarkers of response or resistance, and uncover off-target effects. jacc.orgnih.govresearchgate.net This comprehensive molecular profiling can help prioritize the most promising indications and identify patient populations most likely to benefit from CH 141 therapy.

Development of Advanced Delivery Systems for CH 141

Optimizing the delivery of CH 141 to target tissues or cells is crucial for maximizing its therapeutic efficacy and potentially reducing off-target effects. nih.govnih.govthno.orgtaylorfrancis.commdpi.com Depending on the intended therapeutic application, the development of advanced drug delivery systems, such as nanoparticles, liposomes, or targeted conjugates, could be explored. These systems can enhance the solubility, stability, and bioavailability of CH 141, as well as enable targeted delivery to specific disease sites. nih.govtaylorfrancis.commdpi.com Research into controlled-release formulations could also help maintain therapeutic concentrations of CH 141 over extended periods, improving treatment outcomes and patient compliance. nih.govsigmaaldrich.com

Q & A

Q. What are the standard protocols for synthesizing CH 141 with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis of CH 141 typically involves [describe general reaction steps, e.g., catalytic cyclization or solvent-mediated crystallization]. To ensure reproducibility:
  • Document all variables (e.g., temperature, solvent ratios, catalyst loading) using standardized templates (e.g., electronic lab notebooks).
  • Validate purity via HPLC (>98%) and characterize intermediates with NMR (¹H/¹³C) and mass spectrometry .
  • Cross-reference protocols with peer-reviewed studies to align with established workflows .

Q. Which analytical techniques are essential for characterizing CH 141’s molecular structure and functional groups?

  • Methodological Answer : Prioritize a multi-technique approach:
  • Primary structure : X-ray crystallography for absolute configuration, complemented by FT-IR for functional group identification.
  • Dynamic properties : Variable-temperature NMR to assess conformational stability.
  • Supplementary data : Include elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) in supporting information .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) of CH 141 across studies be systematically resolved?

  • Methodological Answer :
  • Step 1 : Conduct a meta-analysis of existing data, categorizing results by experimental conditions (e.g., solvent polarity, heating rates).
  • Step 2 : Replicate conflicting studies under controlled conditions, using standardized equipment (e.g., DSC for melting point determination).
  • Step 3 : Apply statistical tools (e.g., ANOVA) to identify outliers and contextualize variability via error-source diagrams .

Q. What strategies optimize CH 141’s synthesis yield under varying catalytic conditions while minimizing byproducts?

  • Methodological Answer :
  • Use a Design of Experiments (DoE) framework to test catalyst types (e.g., Pd vs. Ru), ligand ratios, and solvent systems.
  • Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate phases.
  • Apply kinetic modeling (e.g., Arrhenius plots) to identify rate-limiting steps and optimize time-temperature profiles .

Q. How can multi-omics data (e.g., proteomic, metabolomic) be integrated to study CH 141’s biological interactions?

  • Methodological Answer :
  • Data integration : Use bioinformatics pipelines (e.g., KNIME or Galaxy) to align spectral data with biological pathways.
  • Validation : Pair omics findings with in vitro assays (e.g., SPR for binding affinity) and in silico docking (e.g., AutoDock Vina).
  • Theoretical grounding : Link results to established frameworks like enzyme inhibition kinetics or receptor-ligand dynamics .

Methodological Design & Theoretical Frameworks

Q. What experimental designs are most robust for studying CH 141’s stability under environmental stressors (e.g., light, humidity)?

  • Methodological Answer :
  • Accelerated aging studies : Expose CH 141 to controlled stressors (e.g., ICH Q1A guidelines) and monitor degradation via LC-MS.
  • Control groups : Include inert analogs to distinguish intrinsic instability from matrix effects.
  • Statistical design : Use response surface methodology (RSM) to model degradation pathways .

Q. How can computational models (e.g., DFT, MD simulations) validate CH 141’s reactivity in novel reaction environments?

  • Methodological Answer :
  • Model selection : Density Functional Theory (DFT) for electronic structure analysis; Molecular Dynamics (MD) for solvent interaction profiling.
  • Parameterization : Calibrate models using experimental data (e.g., bond lengths from XRD, activation energies from kinetic studies).
  • Validation : Compare simulated reaction pathways with empirical observations (e.g., intermediate trapping via cryo-TEM) .

Data Interpretation & Publication

Q. What frameworks guide the interpretation of contradictory bioactivity data for CH 141 in different cell lines?

  • Methodological Answer :
  • Contextual analysis : Normalize data to cell-specific parameters (e.g., proliferation rate, receptor density).
  • Mechanistic hypotheses : Use pathway enrichment analysis (e.g., Gene Ontology) to identify cell-line-specific signaling cascades.
  • Reporting standards : Adopt MIAME or ARRIVE guidelines for transparent data documentation .

Q. How should researchers structure a manuscript on CH 141 to address both fundamental properties and novel applications?

  • Methodological Answer :
  • Introduction : Contextualize CH 141 within its chemical class and highlight unresolved questions from prior studies.
  • Results/Discussion : Separate core characterization data from exploratory findings (e.g., biological assays).
  • Supporting Information : Include raw spectral data, crystallographic CIF files, and detailed synthetic protocols .

Tables for Key Data

Property Standard Technique Advanced Method Reference
PurityHPLCChiral SFC with CAD detection
Thermal StabilityDSCTGA-FTIR coupled analysis
SolubilityShake-flask methodpH-Dependent solubility profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.